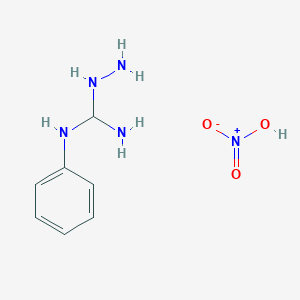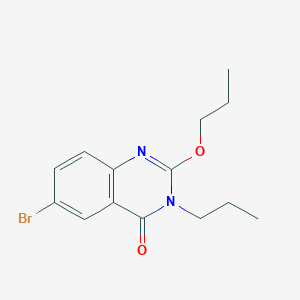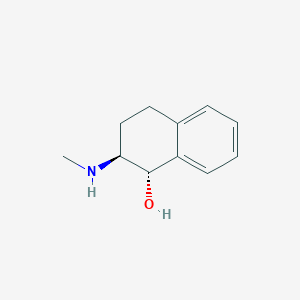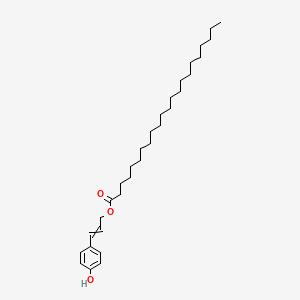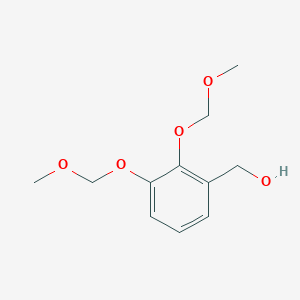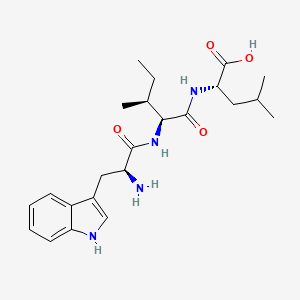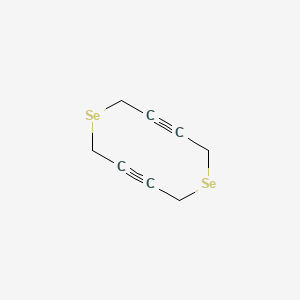
1,6-Diselenacyclodeca-3,8-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diselenacyclodeca-3,8-diyne is a macrocyclic compound with the molecular formula C₈H₈Se₂ It is characterized by the presence of two selenium atoms and two triple bonds within a ten-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diselenacyclodeca-3,8-diyne typically involves the formation of the ten-membered ring structure through cyclization reactions. One common method includes the use of silver ion-promoted hydrolysis and methanolysis of bis-dibromocarbene adducts of cis,cis-cyclo-octa-1,5-diene . The reaction conditions often involve the use of silver perchlorate in methanol at room temperature, leading to the formation of the desired diynes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diselenacyclodeca-3,8-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the ring structure.
Substitution: The selenium atoms can be substituted with other heteroatoms or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce partially or fully saturated ring structures.
Applications De Recherche Scientifique
1,6-Diselenacyclodeca-3,8-diyne has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds and studying the reactivity of macrocyclic diynes.
Biology: The compound’s unique structure allows for the exploration of its potential biological activities, such as antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
Industry: The compound’s properties make it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,6-Diselenacyclodeca-3,8-diyne involves its interaction with molecular targets through its selenium atoms and triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo redox reactions suggests potential roles in oxidative stress modulation and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dithia-cyclodeca-3,8-diyne: This compound contains sulfur atoms instead of selenium and exhibits similar reactivity patterns.
1,6-Dioxacyclodeca-3,8-diyne: This oxygen-containing analog shows different chemical properties due to the presence of oxygen atoms.
Uniqueness
1,6-Diselenacyclodeca-3,8-diyne is unique due to the presence of selenium atoms, which impart distinct redox properties and reactivity compared to its sulfur and oxygen analogs. This uniqueness makes it a valuable compound for studying the effects of selenium in various chemical and biological contexts.
Propriétés
Numéro CAS |
127793-18-4 |
|---|---|
Formule moléculaire |
C8H8Se2 |
Poids moléculaire |
262.1 g/mol |
Nom IUPAC |
1,6-diselenacyclodeca-3,8-diyne |
InChI |
InChI=1S/C8H8Se2/c1-2-6-10-8-4-3-7-9-5-1/h5-8H2 |
Clé InChI |
IRCJVQWVHJWMEV-UHFFFAOYSA-N |
SMILES canonique |
C1C#CC[Se]CC#CC[Se]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



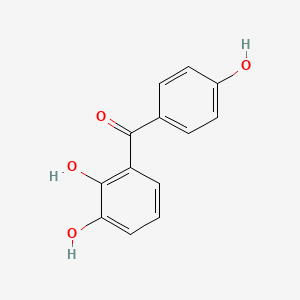
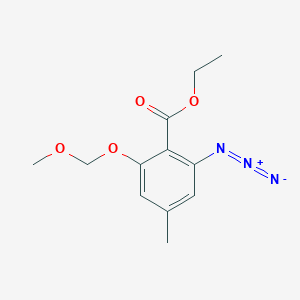
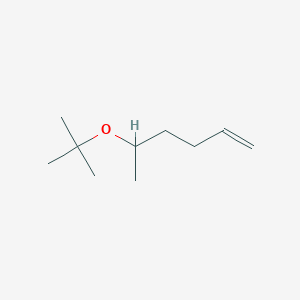
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
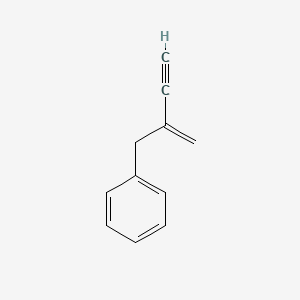
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
